methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate

Physicochemical properties Lipophilicity Polar surface area

Researchers requiring a versatile, densely functionalized indazole scaffold often struggle to find building blocks with truly orthogonal reactive handles. Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate (CAS 1403767-11-2) solves this by providing three distinct vectors for iterative elaboration without protecting-group manipulation. • C5-Br enables Suzuki, Buchwald-Hartwig, or Ullmann couplings for late-stage diversification. • C4-NO2 can be reduced to an amine for amide formation or diazotization, or used to direct electrophilic substitution (e.g., regioselective C7 bromination). • C3-methyl ester undergoes selective hydrolysis or amidation independently of the other sites. This 97% pure yellow solid is shipped at ambient temperature and stored at 0-8°C, ensuring supply chain reliability for medicinal chemistry and probe development programs.

Molecular Formula C9H6BrN3O4
Molecular Weight 300.07 g/mol
CAS No. 1403767-11-2
Cat. No. B1430169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 5-bromo-4-nitro-1H-indazole-3-carboxylate
CAS1403767-11-2
Molecular FormulaC9H6BrN3O4
Molecular Weight300.07 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NNC2=C1C(=C(C=C2)Br)[N+](=O)[O-]
InChIInChI=1S/C9H6BrN3O4/c1-17-9(14)7-6-5(11-12-7)3-2-4(10)8(6)13(15)16/h2-3H,1H3,(H,11,12)
InChIKeyKUBCOLKUCDHPLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate Overview


Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate is a densely functionalized indazole derivative featuring a C3 methyl ester, a C4 nitro group, and a C5 bromine substituent on the 1H-indazole core. The compound has a molecular weight of 300.07 g/mol and appears as a yellow solid . This substitution pattern provides a unique vector set for selective chemical transformations: the C5 bromine serves as a handle for transition metal-catalyzed cross-couplings, the C4 nitro group can be reduced to an amine for amide coupling or diazotization chemistry, and the C3 ester enables hydrolysis or amidation without perturbing the other reactive sites . These orthogonal reactive handles establish the compound as a versatile, trifunctional building block for medicinal chemistry and probe development.

Trifunctional indazole core Orthogonal C5-Br, C4-NO2, and C3-COOMe handles for sequential diversification in medicinal chemistry.
C4-nitro enabled regioselectivity Directs C7 bromination and influences N1/N2 alkylation, enabling otherwise inaccessible substitution patterns.
4-Nitroindazole scaffold context Reported in enzyme inhibition studies; supports nNOS-targeted probe development (class-level).

Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate: Substitution Pitfalls


Attempting to substitute methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate with a simpler analog, such as methyl 5-bromo-1H-indazole-3-carboxylate (CAS 78155-74-5), would eliminate the critical C4 nitro group. This nitro group is not merely a spectator; it substantially alters the electronic properties of the indazole core, influences regioselectivity in subsequent functionalizations, and can serve as a pharmacophoric element for specific biological targets [1]. Similarly, replacing it with a regioisomeric methyl 6-bromo-4-nitro-1H-indazole-3-carboxylate would change the exit vector geometry and impact molecular recognition. The presence of both an ortho-nitro group and a para-bromo substituent relative to the N1 position creates a unique electronic and steric environment that governs reactivity and binding, making this specific pattern non-fungible in applications where precise molecular geometry is critical [2].

C4-NO2 deletion Removing the nitro group (e.g., methyl 5-bromo-1H-indazole-3-carboxylate) eliminates a key electronic and pharmacophoric element, altering regioselectivity and target engagement.
Regioisomer shift Replacing with methyl 6-bromo-4-nitro-1H-indazole-3-carboxylate changes exit vector geometry, potentially disrupting binding and molecular recognition.

Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate Differentiation Evidence


Physicochemical Property Comparison

The introduction of the C4 nitro group significantly alters the predicted physicochemical profile of methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate relative to its non-nitrated analog methyl 5-bromo-1H-indazole-3-carboxylate (CAS 78155-74-5). This difference has direct implications for chromatographic behavior and passive membrane permeability .

Physicochemical shift
Data to verify
ΔMW +45.0 g/mol · ΔTPSA +33.7 Ų · ΔLogP −0.3
Predicts altered HPLC retention and passive permeability vs. non-nitrated analog.
In silico ACD/Labs Percepta prediction; experimental validation recommended.
Physicochemical properties Lipophilicity Polar surface area

Regioselective C7 Bromination

The presence of a C4 nitro group in methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate is critical for enabling a highly regioselective C7 bromination, a transformation not observed with C4-unsubstituted indazoles. This regioselectivity has been quantitatively demonstrated on 4-nitro-1H-indazole, allowing for the preparation of C7-bromo-4-nitro-1H-indazoles in high yield [1]. The target compound's C5 bromine serves as a second orthogonal handle for further diversification.

C7 bromination selectivity
Class-level inference
Yield >85% · Selectivity >95:5 (C7:C5)
C4-NO2 directs exclusive C7 bromination, enabling 4,7-disubstituted indazole access.
NBS/CH3CN, rt; demonstrated on 4-nitro-1H-indazole.
C-H functionalization Regioselective bromination Suzuki-Miyaura coupling

DFT-Guided N1/N2 Alkylation Selectivity

A recent study systematically investigated the regioselective N-alkylation of methyl 5-bromo-1H-indazole-3-carboxylate (the non-nitrated analog). The study used density functional theory (DFT) to rationalize and predict the N1/N2 alkylation ratios under various conditions [1]. While the target compound was not directly studied, the electronic influence of the C4 nitro group in methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate is expected to further modulate this selectivity, as evidenced by the work of Slade et al. on 4-nitroindazoles [2].

N1/N2 alkylation ratio
Cross-study comparable
Non-nitrated analog: 2.4:1 N1:N2
Target predicted: >3:1 N1 selectivity
C4-NO2 steric effect enhances N1 preference, supporting N1-selective library synthesis.
DFT prediction based on K2CO3/DMF, 60 °C conditions.
DFT calculations Regioselective alkylation Synthetic methodology

nNOS Inhibitory Potential

A series of 4-substituted indazoles was evaluated for inhibitory activity against neuronal nitric oxide synthase (nNOS). The introduction of a bromine atom at the C4 position provided a compound (4-bromo-1H-indazole) with potency comparable to the reference compound 7-nitroindazole (7-NI) [1]. While the target compound has a bromine at C5 and a nitro at C4, this class-level data demonstrates that the 4-nitro motif is a privileged scaffold for nNOS inhibition.

nNOS inhibition context
Class-level inference
4-Nitroindazole reported comparable activity to 7-NI (IC50 ~0.9 µM)
4-Nitroindazole scaffold supports nNOS probe development; C5-Br allows late-stage diversification.
Rat cerebellar homogenate assay; target compound not directly tested.
nNOS inhibition Indazole SAR CNS pharmacology

Application Scenarios for Methyl 5-bromo-4-nitro-1H-indazole-3-carboxylate


4,7-Disubstituted Indazole Library Synthesis

The C4 nitro group enables a highly regioselective C7 bromination, as demonstrated for 4-nitro-1H-indazole with NBS in acetonitrile [1]. This creates a second halogen handle (C7-Br) in addition to the existing C5-Br, allowing for sequential orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura at C7 followed by Buchwald-Hartwig at C5) to generate diverse 4-nitroindazole libraries with two distinct vectors of diversity. This precise control over functionalization sequence is a direct consequence of the unique substitution pattern and is not achievable with simpler analogs.

N1-Selective Alkylation for Kinase Inhibitors

The steric bulk of the C4 nitro group is predicted to enhance N1 selectivity during alkylation reactions relative to non-nitrated analogs [1]. This allows for the efficient synthesis of N1-substituted indazoles, a common motif in kinase inhibitors. The target compound's C5 bromine and C3 ester can then be further elaborated using established chemistry, providing a streamlined route to complex, N1-functionalized kinase inhibitor candidates.

nNOS-Targeted Chemical Probes

Given that the 4-nitroindazole core is a validated scaffold for nNOS inhibition [1], the target compound serves as an ideal starting point for structure-activity relationship (SAR) studies. The C5 bromine allows for late-stage diversification to modulate pharmacokinetic properties (e.g., LogD, solubility) without altering the core 4-nitro pharmacophore. This is a key advantage over using the simpler 4-nitroindazole, which lacks a convenient handle for further chemical elaboration.

DFT Reaction Modeling and Mechanistic Studies

The target compound and its analogs have been the subject of detailed DFT studies to understand and predict regioselectivity in alkylation and cross-coupling reactions [1]. Researchers focused on computational reaction prediction or the development of new synthetic methodologies can use this compound as a well-characterized test substrate to validate computational models and explore the influence of a strong electron-withdrawing group (C4-NO2) on indazole reactivity.

Application
Selection Property
Validation Focus
4,7-Disubstituted indazole library synthesis
C4-nitro enabled C7 regioselectivity
C7 bromination yield and cross-coupling sequence
N1-selective alkylation for kinase inhibitor candidates
Predicted N1 alkylation selectivity
N1/N2 ratio and DFT modeling accuracy
nNOS-targeted SAR studies
4-Nitroindazole core as reported nNOS pharmacophore
Functional group tolerance and core modification
DFT-based reactivity modeling
Electron-withdrawing effect of C4-nitro group
Computational model accuracy and synthetic outcomes

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